2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile
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Overview
Description
2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. This particular compound is characterized by the presence of an acetyl group and an acetonitrile group attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile typically involves the condensation of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous flow reactors, ensuring optimal reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific biological context and are often elucidated through molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazoleacetonitrile: Similar in structure but contains a sulfur atom instead of oxygen.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains additional chlorine atoms and a quinoline moiety.
2-((Benzo[d]oxazol-2-ylthio)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide: Contains a benzoimidazole ring and a thioether linkage
Uniqueness
2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O2 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(2-acetyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7(14)11-13-9-4-2-3-8(5-6-12)10(9)15-11/h2-4H,5H2,1H3 |
InChI Key |
DKWGMZDLXQNDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)CC#N |
Origin of Product |
United States |
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